1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Description

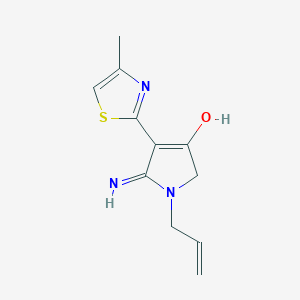

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolidinone core substituted with an allyl group, an amino group, and a 4-methylthiazole moiety. The presence of the 4-methylthiazolyl substituent is notable, as thiazole derivatives are frequently associated with bioactivity, including antimicrobial and anticancer properties . The allyl group may enhance reactivity or serve as a handle for further functionalization, while the amino group could improve solubility or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-4-14-5-8(15)9(10(14)12)11-13-7(2)6-16-11/h3,6,12,15H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCBPDQOULABPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one can be achieved through multi-step organic synthesis. A common approach might involve:

Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be constructed through cyclization reactions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide and an α-haloketone.

Substitution Reactions: The allyl and amino groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 235.31 g/mol . Its structure comprises a pyrrole ring substituted with an allyl group and an amino group, along with a methylthiazole moiety, which contributes to its bioactivity.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one exhibit antiviral properties. For instance, derivatives of pyrrole have shown efficacy against various viruses, including HIV and hepatitis C virus. These compounds work by inhibiting viral replication through mechanisms such as suppression of cyclooxygenase enzymes .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that it possesses significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Antitumor Potential

Compounds containing thiazole and pyrrole rings have been investigated for their antitumor activities. The structural features of this compound suggest potential interactions with cancer cell signaling pathways, which could lead to apoptosis in tumor cells .

Synthesis Example:

A typical synthetic route may include:

- Reacting 4-methylthiazole with an appropriate allyl amine.

- Utilizing catalysts to facilitate cyclization and formation of the pyrrole ring.

- Purifying the final product through crystallization or chromatography.

In Vitro Studies

Biological evaluations of this compound have shown promising results in various assays:

- Antiviral Assays: Compounds were tested against viral strains, demonstrating inhibition rates comparable to established antiviral drugs .

- Antibacterial Assays: The minimum inhibitory concentrations (MIC) were determined against several pathogens, showing effective antibacterial properties at low concentrations .

Case Studies

Several case studies illustrate the potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related heterocycles documented in the evidence:

Key Observations:

Core Structure Variations: The target compound’s pyrrolidinone core is shared with compounds in and , which exhibit antibacterial and antifungal activities. In contrast, the chromenone-based compound in likely targets different pathways (e.g., kinase inhibition) .

Substituent Effects: Thiazole Modifications: The 4-methylthiazole in the target compound may confer moderate lipophilicity compared to bulkier naphthylthiazole () or 2,4-dimethylthiazole (). This could influence membrane permeability or target binding . Amino vs.

Synthetic Routes :

- Lithium bis(trimethylsilyl)amide (LHMDS), used in for deprotonation, is a common base in heterocycle synthesis. Similar strategies may apply to the target compound’s synthesis .

The allyl group in the target may introduce unique reactivity or metabolic stability .

Limitations and Contradictions:

- Lack of Direct Data: No elemental analysis, spectroscopic data, or bioactivity results for the target compound are provided in the evidence, necessitating caution in extrapolating properties .

- Divergent Activities : Compounds with similar cores but differing substituents (e.g., naphthylthiazole vs. methylthiazole) exhibit varied biological effects, underscoring the need for target-specific testing .

Biological Activity

1-Allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one is a pyrrole derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound features an allyl group, an amino group, and a thiazole moiety, which contribute to its reactivity and biological profile. Its molecular formula is C_10H_12N_4OS, with a molecular weight of approximately 233.31 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The thiazole ring often shows significant antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anti-inflammatory Properties : Compounds with pyrrole and thiazole structures have been linked to anti-inflammatory effects.

- Anticancer Potential : Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression.

Initial studies propose that this compound may interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies could elucidate binding affinities and interaction profiles with biological targets.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4-Allylthiazole | Contains an allyl group and thiazole | Antimicrobial activity |

| 5-Amino-thiazolidinones | Features amino and thiazole rings | Versatile substrates for synthesis |

| 5-Amino-pyrroles | Pyrrole-based compounds with amino functionality | Potential anticancer properties |

The distinct combination of the allyl group with a pyrrole core and a methylthiazole substituent sets this compound apart from others, potentially enhancing its biological activity and specificity compared to structurally similar compounds .

Antimicrobial Activity

A study investigating the antimicrobial properties of related pyrrole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess the efficacy of these compounds, revealing that derivatives similar to this compound exhibited significant inhibition zones, indicating potent antimicrobial activity .

Anti-inflammatory Potential

Research into the anti-inflammatory effects of thiazole-containing compounds has demonstrated their ability to inhibit pro-inflammatory cytokines. This suggests that this compound may also reduce inflammation through similar mechanisms. In vitro assays indicated a reduction in inflammatory markers when tested against macrophage cells stimulated with lipopolysaccharides .

Anticancer Properties

In vitro studies have shown that pyrrole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators. Further research is needed to explore the specific pathways through which this compound exerts its anticancer effects .

Q & A

Q. What are the established synthetic routes for 1-allyl-5-amino-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, allyl bromide can react with a pyrrolone precursor in the presence of tetra--butyl ammonium bromide as a catalyst (similar to the method in ). Optimal conditions include refluxing in ethanol or acetonitrile for 3–6 hours, with yields improved by controlling stoichiometry and temperature (e.g., room temperature for allyl amine reactions as in ). Purification often involves recrystallization from methanol or ethanol .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving molecular geometry and detecting structural disorder, as seen in , where factors of 0.050 were achieved .

- NMR (H and C) and IR spectroscopy confirm functional groups (e.g., allyl, amino, and thiazole moieties). Mass spectrometry () verifies molecular weight, as demonstrated in for a related pyrrolone derivative .

Q. How is purity assessed during synthesis, and what solvents are preferred for recrystallization?

Purity is validated via HPLC or TLC, with recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove byproducts. highlights the use of methanol or ethanol for recrystallizing structurally similar heterocycles .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies may arise from dynamic disorder (e.g., allyl group orientation) or solvent inclusion in crystal lattices. Refinement using SHELXL with restraints for disordered regions (as in ) and complementary NMR/DFT calculations can reconcile differences. For example, reports a mean bond deviation of 0.004 Å, indicating high precision in crystallographic data .

Q. What strategies optimize the reaction yield when modifying substituents on the pyrrolone core?

- Catalyst screening : Tetra--butyl ammonium bromide enhances nucleophilic substitution efficiency ( ).

- Solvent effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while reflux conditions accelerate kinetics ( ).

- Protecting groups : Temporary protection of the amino group (e.g., Boc) prevents side reactions during allylation .

Q. How are structure-activity relationship (SAR) studies designed to explore bioactivity of this compound?

SAR studies focus on varying substituents at the 4-(4-methylthiazol-2-yl) and 5-amino positions. For example:

- Replacing the allyl group with bulkier alkyl chains (e.g., propyl or benzyl) to assess steric effects.

- Introducing electron-withdrawing groups on the thiazole ring to modulate electronic properties (as in for pyrazol-3-amines) . Biological assays (e.g., enzyme inhibition or cytotoxicity) are paired with computational docking to prioritize synthetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.